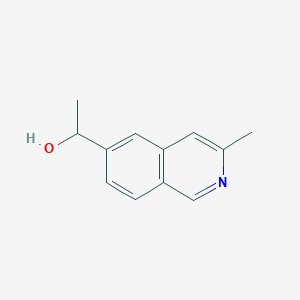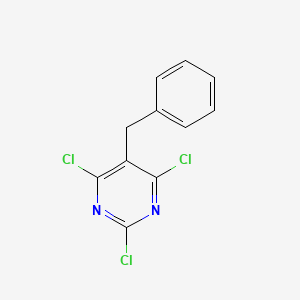
ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate is a compound that features an imidazole ring, a tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The imidazole ring is then introduced through a series of reactions involving the appropriate starting materials and reagents.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tert-butyl esters . These systems provide better control over reaction conditions and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used for the reduction of Boc-protected compounds.
Substitution: Trifluoroacetic acid in dichloromethane is commonly used for the removal of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate involves the protection of the amino group with the Boc group, which prevents unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule . The imidazole ring can participate in various chemical reactions, making the compound versatile in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-4-carboxylate: Similar structure but with the carboxylate group at a different position on the imidazole ring.
Ethyl 1-((tert-butoxycarbonyl)amino)-1H-pyrazole-2-carboxylate: Contains a pyrazole ring instead of an imidazole ring.
Ethyl 1-((tert-butoxycarbonyl)amino)-1H-triazole-2-carboxylate: Features a triazole ring in place of the imidazole ring.
Uniqueness
Ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate is unique due to its specific combination of the Boc-protected amino group and the imidazole ring, which provides stability and reactivity in organic synthesis. This makes it a valuable compound for the preparation of peptides and other complex molecules.
Propiedades
Fórmula molecular |
C11H17N3O4 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-2-carboxylate |
InChI |
InChI=1S/C11H17N3O4/c1-5-17-9(15)8-12-6-7-14(8)13-10(16)18-11(2,3)4/h6-7H,5H2,1-4H3,(H,13,16) |
Clave InChI |
BEVJSSPUWZLFHP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=CN1NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13931966.png)
![2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13931968.png)

![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13931976.png)


![3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-](/img/structure/B13932002.png)
![Acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide](/img/structure/B13932003.png)
![1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene](/img/structure/B13932012.png)



